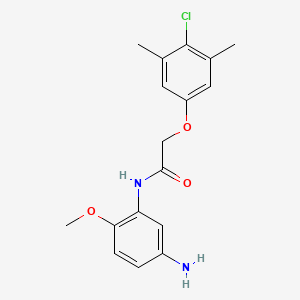

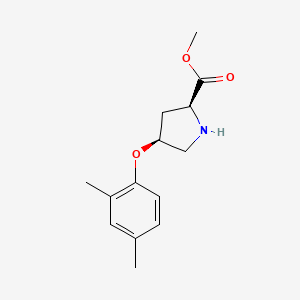

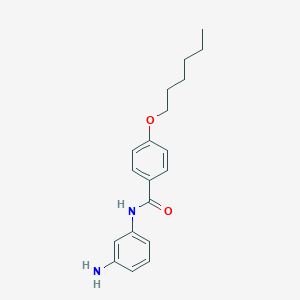

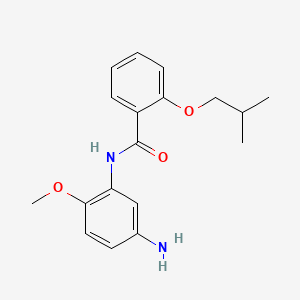

N-(3-Aminophenyl)-2-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-Aminophenyl)-2-isopropoxybenzamide” is a compound that likely contains an amide functional group, given the “benzamide” in its name. Amides are a type of functional group that contain a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen . They are commonly found in many biological and synthetic materials .

Synthesis Analysis

The synthesis of a compound like “this compound” would likely involve the reaction of an amine (such as 3-aminophenylamine) with an acid chloride or an ester (such as 2-isopropoxybenzoyl chloride or ester) .Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar around the amide functional group, due to the resonance between the nitrogen lone pair and the carbonyl group . The benzene rings could potentially cause the molecule to be non-planar overall .Chemical Reactions Analysis

Amides, such as “this compound”, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely have a relatively high melting point due to the strong intermolecular hydrogen bonding between the amide groups .科学的研究の応用

Anticonvulsant Potential

Retrobenzamides, including N-(3-Aminophenyl)-2-isopropoxybenzamide, have been studied for their anticonvulsant potential. They demonstrate promising activity in seizure models, offering a potential alternative to existing antiepileptic drugs. The amino derivatives, in particular, have shown good anticonvulsant properties in mice, suggesting potential applicability in managing seizure disorders (Bourhim et al., 1997).

Psycho- and Neurotropic Properties

Research on related compounds such as 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural similarities with this compound, indicates potential psycho- and neurotropic effects. These compounds have been found to exhibit sedative effects and anti-amnesic activities, suggesting the potential for developing novel psychoactive compounds (Podolsky et al., 2017).

Inhibitory Effects on Poly(ADP-ribose) Polymerase

Compounds such as 3-aminobenzamide, which are structurally related to this compound, have been shown to inhibit poly(ADP-ribose) polymerase. This inhibition can decrease the toxicity of certain chemicals and reduce the metabolic activation of carcinogens, providing potential therapeutic applications in reducing tissue injury and in cancer prevention (Eriksson et al., 1996).

Histone Deacetylase Inhibition

Some benzamide derivatives, similar in structure to this compound, have shown properties as histone deacetylase inhibitors. These inhibitors can affect gene expression and have potential therapeutic implications in cancer treatment, particularly in managing conditions like breast cancer (Feng et al., 2011).

Potential in Ischemia-Reperfusion Injury

Compounds structurally related to this compound, such as 3-aminobenzamide, have demonstrated protective effects in ischemia-reperfusion injury models. These effects include the preservation of myocardial ATP levels and reduced tissue injury, indicating potential therapeutic applications in acute myocardial infarction (Zingarelli et al., 1997).

作用機序

将来の方向性

特性

IUPAC Name |

N-(3-aminophenyl)-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHLJCRNXCOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。